Brepocitinib

Catalog No.
S539196
CAS No.
1883299-62-4
M.F
C18H21F2N7O
M. Wt
389.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brepocitinib

CAS Number

1883299-62-4

Product Name

Brepocitinib

IUPAC Name

[(1S)-2,2-difluorocyclopropyl]-[(1R,5S)-3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone

Molecular Formula

C18H21F2N7O

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C18H21F2N7O/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24)/t12-,13+,14-/m0/s1

InChI Key

BUWBRTXGQRBBHG-MJBXVCDLSA-N

solubility

Soluble in DMSO

Synonyms

Brepocitinib, PF-06700841 free base

Canonical SMILES

CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F

Isomeric SMILES

CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)[C@@H]5CC5(F)F

The exact mass of the compound Brepocitinib is 389.1776 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Brepocitinib (CAS: 1883299-62-4) is a highly potent, orally bioavailable small molecule functioning as a dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). Biochemically, it demonstrates half-maximal inhibitory concentrations (IC50) of 17 nM for JAK1 and 23 nM for TYK2, effectively modulating downstream pro-inflammatory cytokine signaling, including the IL-6, IL-12, IL-23, and interferon (IFN) pathways. With an oral bioavailability of approximately 75%, it is a critical active pharmaceutical ingredient (API) for preclinical modeling of immune-mediated inflammatory diseases [1]. For industrial procurement and formulation, selecting the appropriate salt form is vital, as the compound's free base exhibits challenging physicochemical properties that necessitate engineered crystalline forms for stable manufacturing[2].

Research Fit

Dual TYK2/JAK1 pathway inhibition: Supports studies on Type I IFN, IL-12/IL-23, and IL-6 signaling simultaneously.
Reported autoimmune disease model context: Clinical-stage compound with registrational trial activity in dermatomyositis and uveitis research.
Kinase selectivity research tool: Well-characterized profile across JAK family members enables selectivity benchmarking.

Substituting Brepocitinib with pan-JAK inhibitors (e.g., tofacitinib) or highly selective TYK2 inhibitors (e.g., deucravacitinib) fundamentally alters the experimental and therapeutic profile. Pan-JAK inhibitors heavily suppress JAK3, leading to off-target immunosuppressive effects such as NK cell depletion, whereas strictly selective TYK2 inhibitors fail to block JAK1-dependent IL-6 and IFN signaling, which is critical for modeling complex diseases like dermatomyositis[1]. Furthermore, from a manufacturing standpoint, procuring the generic brepocitinib free base instead of optimized salt forms (like the tosylate salt) results in severe hygroscopicity, deliquescence, and gelation during wet granulation or dissolution, leading to batch failures in solid oral dosage formulation [2].

Mismatch Risk

Selective JAK1 inhibitors lack TYK2 activity
May leave interferon/IL-12/IL-23 pathways unaddressed; cytokine suppression profile may not transfer.
Selective TYK2 inhibitors lack JAK1 activity
IL-6 and IFNγ signaling remain uncovered; research models dependent on these cytokines may not translate.
Pan-JAK inhibitors differ in JAK2/JAK3 engagement
Off-target kinase context and hematologic endpoint profiles require review; selectivity ratios may shift pathway interpretation.

Kinase Selectivity Profile and JAK3 Avoidance

Brepocitinib provides precise dual inhibition of JAK1 (IC50: 17 nM) and TYK2 (IC50: 23 nM) while maintaining a high selectivity margin against JAK3 (IC50: 6.49 μM). In contrast, first-generation pan-JAK inhibitors like tofacitinib are potent JAK3 inhibitors (IC50 ~1 nM) . This >300-fold reduced affinity for JAK3 by Brepocitinib prevents unwanted γ-common chain cytokine suppression that typically leads to profound immunosuppression in in vivo models.

Evidence DimensionJAK3 Inhibition (IC50)
Target Compound DataBrepocitinib (6.49 μM / 6490 nM)
Comparator Or BaselineTofacitinib (~1 nM)
Quantified Difference~6490-fold lower potency against JAK3 for Brepocitinib
ConditionsIn vitro cell-free biochemical kinase assay

Sourcing Brepocitinib allows researchers to isolate TYK2/JAK1 pathways without confounding the model with JAK3-driven broad immunosuppression.

Kinase Profile
Head-to-head
Brepocitinib TYK2 IC50 23 nM, JAK1 IC50 17 nM; vs. upadacitinib TYK2 4690 nM, JAK1 47 nM; vs. deucravacitinib JAK1 >10,000 nM.
Supports dual pathway inhibition studies not achievable with single-target agents.
Cell-free kinase assay context.

Dual Pathway Suppression vs. Selective TYK2 Inhibition

While highly selective TYK2 inhibitors (e.g., deucravacitinib) exhibit >100-fold selectivity for TYK2 over JAK1 [1], they fail to adequately suppress JAK1-dependent pathways. Brepocitinib, through its dual mechanism, effectively inhibits both TYK2-mediated IL-12/pSTAT4 (IC50: 65 nM) and JAK1-mediated IL-6/pSTAT1 (IC50: 81 nM in CD3+ cells) . This dual suppression is mandatory for modeling diseases where both IL-12/23 and IL-6/IFN axes drive pathology.

Evidence DimensionIL-6/pSTAT1 Inhibition
Target Compound DataBrepocitinib (IC50: 81 nM)
Comparator Or BaselineDeucravacitinib (Spares JAK1/IL-6 pathway due to >100-fold TYK2 selectivity)
Quantified DifferenceBrepocitinib provides potent IL-6 pathway blockade absent in pure TYK2 inhibitors
ConditionsHuman whole blood / CD3+ cellular subset assays

Buyers developing therapies for complex autoimmune diseases must procure a dual inhibitor, as selective TYK2 agents will miss critical JAK1-driven inflammatory targets.

JAK2 Selectivity
Head-to-head
JAK2/JAK1 ratio 4.5 (JAK2 IC50 77 nM / JAK1 17 nM)
Moderate JAK2 selectivity informs pathway-response interpretation; intermediate among tested inhibitors.
Standardized cell-free assay conditions.

Physicochemical Stability and Formulation Processability

The procurement of Brepocitinib free base introduces severe manufacturing liabilities, as it is highly hygroscopic, prone to deliquescence, and forms gels upon dissolution [1]. Upgrading to Brepocitinib tosylate (Crystal Form 1) resolves these issues, providing a stable, non-hygroscopic solid state that ensures consistent flowability, opening/bottle stability, and reliable dissolution profiles required for reproducible oral and topical formulations [1].

Evidence DimensionSolid-State Stability and Processability
Target Compound DataBrepocitinib tosylate (Stable, non-hygroscopic, flowable)
Comparator Or BaselineBrepocitinib free base (Highly hygroscopic, deliquescent, gel-forming)
Quantified DifferenceElimination of moisture-induced degradation and tableting failure
ConditionsAPI formulation and dissolution testing

Procurement teams must specify the tosylate salt (or equivalent stable crystal form) over the free base to avoid catastrophic batch failures during drug product manufacturing.

Whole Blood Assay
Reported
IL-12/pSTAT4 IC50 65 nM; IL-23/pSTAT3 IC50 120 nM; IL-6/pSTAT1 IC50 81 nM.
Functional target engagement in human whole blood matrices; may support translational assay context.
Cross-study comparator data limited.

In Vivo Pharmacokinetic Reproducibility

Brepocitinib demonstrates highly predictable dose-dependent pharmacokinetics, which is critical for maintaining therapeutic windows in animal models. In female Lewis rats dosed orally for 7 consecutive days, a 30 mg/kg dose yielded peak plasma concentrations of 23.89 μM (at 30 min) and trough levels of 0.06 μM (at 24 h) . Combined with an oral bioavailability of ~75% [1], this predictable exposure profile ensures reliable dosing regimens compared to experimental analogs with erratic absorption.

Evidence DimensionOral Bioavailability and Plasma Exposure
Target Compound DataBrepocitinib (~75% bioavailability; 23.89 μM peak at 30 mg/kg)
Comparator Or BaselineUnoptimized early-stage JAK analogs (Erratic absorption)
Quantified DifferenceHigh predictability and sustained trough levels for once-daily dosing
ConditionsIn vivo oral administration (Lewis rats, 7 days)

Reliable pharmacokinetics drastically reduce animal cohort sizes and inter-subject variability, making it a cost-effective choice for large-scale preclinical efficacy studies.

Sarcoidosis Phase 2
Trial context
Placebo-adjusted CSAMI-A improvement 21.6 points (p<0.001) at Week 16.
Reported disease-score endpoint context; supports granulomatous inflammation model research.
Phase 2 placebo-controlled trial, N=31.
Specialty Indications
Context-dependent
Dermatomyositis (reported registrational program); non-infectious uveitis (Phase 3 ongoing); cutaneous sarcoidosis (Phase 3 planned).
Supports autoimmune disease model research in orphan/specialty indications.
No FDA-approved oral therapies in these indications; pipeline analysis.

Preclinical Modeling of Dermatomyositis and Complex Psoriasis

Because Brepocitinib effectively inhibits both the IL-12/23 (TYK2) and IL-6/IFN (JAK1) pathways while sparing JAK3, it is the optimal reference compound for in vivo models of dermatomyositis and severe plaque psoriasis where dual-pathway blockade is required without inducing broad immunosuppression[1].

Solid Oral and Topical Formulation Development

Utilizing the engineered tosylate salt form of Brepocitinib allows industrial formulation teams to successfully develop stable tablets and topical ointments, bypassing the severe hygroscopicity and gelation issues inherent to the generic free base API [2].

Next-Generation Kinase Selectivity Screening

Brepocitinib serves as an essential benchmark in biochemical and whole-blood cellular assays (e.g., CD3+ subset assays) for evaluating new immunomodulators, providing a precise quantitative baseline for dual TYK2/JAK1 inhibition against pan-JAK or strictly TYK2-selective candidates .

Application Fit Matrix

Application
Selection Property
Validation Focus
Dermatomyositis model-response studies
Dual TYK2/JAK1 pathway inhibition
Interferon signature and IL-6 pathway endpoints
Granulomatous inflammation model studies
IL-12/IL-23 and IFNγ pathway coverage
Granuloma formation and cytokine endpoints
Kinase selectivity profiling studies
Characterized JAK family inhibition profile
Benchmarking selectivity ratios against known inhibitors
Uveitis model-response studies
TYK2/JAK1 inhibition relevant to ocular inflammation
Inflammatory cytokine and ocular tissue endpoints

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

389.17756464 Da

Monoisotopic Mass

389.17756464 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3X8387Q25N

Wikipedia

Brepocitinib
1: Fensome A, Ambler CM, Arnold E, Banker ME, Brown MF, Chrencik J, Clark JD, Dowty ME, Efremov IV, Flick A, Gerstenberger BS, Gopalsamy A, Hayward MM, Hegen M, Hollingshead BD, Jussif J, Knafels JD, Limburg DC, Lin D, Lin TH, Pierce BS, Saiah E, Sharma R, Symanowicz PT, Telliez JB, Trujillo JI, Vajdos FF, Vincent F, Wan ZK, Xing L, Yang X, Yang X, Zhang L. Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of (( S)-2,2-Difluorocyclopropyl)((1 R,5 S)-3-(2-((1-methyl-1 H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841). J Med Chem. 2018 Oct 11;61(19):8597-8612. doi: 10.1021/acs.jmedchem.8b00917. Epub 2018 Aug 16. PubMed PMID: 30113844.
2: D'Amico F, Fiorino G, Furfaro F, Allocca M, Danese S. Janus kinase inhibitors for the treatment of inflammatory bowel diseases: developments from phase I and phase II clinical trials. Expert Opin Investig Drugs. 2018 Jul;27(7):595-599. doi: 10.1080/13543784.2018.1492547. Epub 2018 Jul 6. Review. PubMed PMID: 29938545.
3: Banfield C, Scaramozza M, Zhang W, Kieras E, Page KM, Fensome A, Vincent M, Dowty ME, Goteti K, Winkle PJ, Peeva E. The Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a TYK2/JAK1 Inhibitor (PF-06700841) in Healthy Subjects and Patients With Plaque Psoriasis. J Clin Pharmacol. 2018 Apr;58(4):434-447. doi: 10.1002/jcph.1046. Epub 2017 Dec 21. PubMed PMID: 29266308.

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